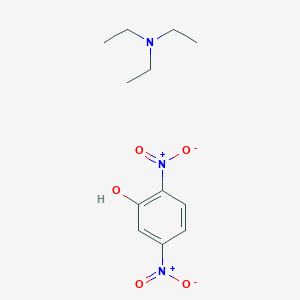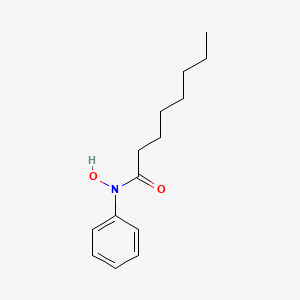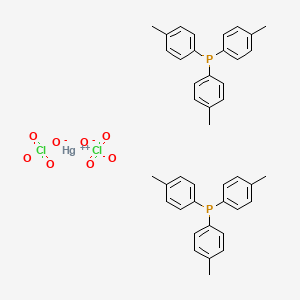
N-(Benzylamidino) pivalamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzylamidino) pivalamide monohydrochloride is a chemical compound with a unique structure that combines a benzyl group, an amidino group, and a pivalamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylamidino) pivalamide monohydrochloride typically involves the reaction of benzylamine with pivaloyl chloride to form N-benzylpivalamide. This intermediate is then reacted with an amidine source, such as benzamidine hydrochloride, under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzylamidino) pivalamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamidino pivalic acid derivatives, while reduction can produce benzylamidino pivalamide.
Aplicaciones Científicas De Investigación
N-(Benzylamidino) pivalamide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which N-(Benzylamidino) pivalamide monohydrochloride exerts its effects involves its interaction with specific molecular targets. The amidino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylpicolinamide: Similar in structure but with a phenyl group instead of a benzyl group.
N-Benzylpivalamide: Lacks the amidino group, making it less reactive in certain biochemical assays.
Benzamidine Hydrochloride: Contains the amidino group but lacks the pivalamide moiety.
Uniqueness
N-(Benzylamidino) pivalamide monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
20801-69-8 |
|---|---|
Fórmula molecular |
C13H20ClN3O |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
N-(N'-benzylcarbamimidoyl)-2,2-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-13(2,3)11(17)16-12(14)15-9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3,(H3,14,15,16,17);1H |
Clave InChI |
ZGSMDRPVHCMRBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC(=NCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


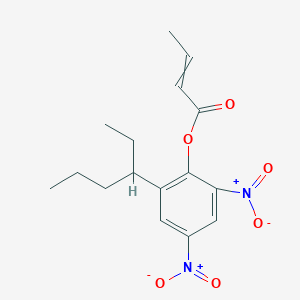
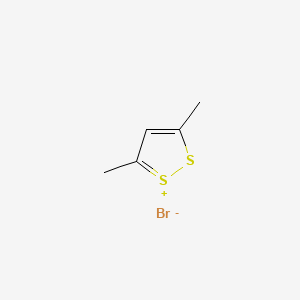

stannane](/img/structure/B14698211.png)
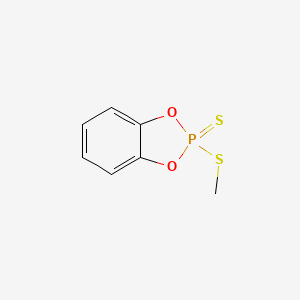
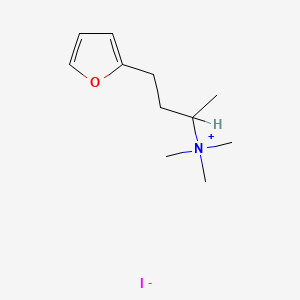

![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

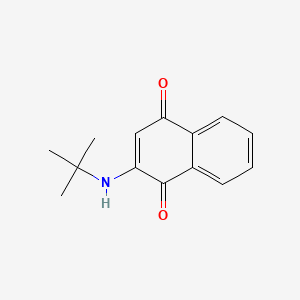
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
